molecular formula C11H8Cl2N2O B8290858 (3,6-Dichloropyridin-2-yl) (pyridine-4-yl)methanol

(3,6-Dichloropyridin-2-yl) (pyridine-4-yl)methanol

Cat. No. B8290858
M. Wt: 255.10 g/mol
InChI Key: KQNYTXLCRANEGS-UHFFFAOYSA-N
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Patent
US07932271B2

Procedure details

To a methylene chloride (10 ml) solution of the (3,6-dichloropyridin-2-yl)(pyridin-4-yl)methanol (161 mg, 0.631 mmol) obtained in Referential Example 25 were added triethylamine (208 μl, 1.89 mmol) and thionyl chloride (138 μl, 1.89 mmol). The resulting mixture was stirred at room temperature for 4 hours, followed by concentration under reduced pressure. To the residue thus obtained was added ethyl acetate. The resulting mixture was washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under reduced pressure. The residue thus obtained was dissolved in acetonitrile (10 ml). To the resulting solution were added 4-chlorobenzenethiol (137 mg, 0.947 mmol) and potassium carbonate (131 mg, 0.947 mmol). Under a nitrogen atmosphere, the resulting mixture was stirred at room temperature for 2 days and then, stirred at 60° C. for 4 hours. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure. To the residue was added ethyl acetate. The resulting mixture was washed sequentially with water and brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under reduced pressure. The residue thus obtained was subjected to flash chromatography. The fraction obtained from the 40% ethyl acetate/hexane eluate was concentrated under reduced pressure. The residue thus obtained was dissolved in methanol (10 ml). To the resulting solution were added 30% aqueous hydrogen peroxide (3 ml) and hexaammonium heptamolybdate tetrahydrate (73 mg). After the resulting mixture was stirred at room temperature for 5 hours, methanol was distilled off under reduced pressure. To the solution thus obtained was added a saturated aqueous solution of sodium bicarbonate, followed by extraction with methylene chloride. The organic layer was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under reduced pressure. The residue thus obtained was subjected to flash chromatography. The fraction obtained from the methanol:methylene chloride=1:80 eluate was concentrated under reduced pressure to give the title compound (49 mg, 0.118 mmol, 19%) as a white solid.
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
161 mg
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
208 μL
Type
reactant
Reaction Step Six
Quantity
138 μL
Type
reactant
Reaction Step Six
Quantity
137 mg
Type
reactant
Reaction Step Seven
Quantity
131 mg
Type
reactant
Reaction Step Seven
Quantity
3 mL
Type
reactant
Reaction Step Eight
[Compound]
Name
hexaammonium heptamolybdate tetrahydrate
Quantity
73 mg
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
10 mL
Type
solvent
Reaction Step Ten
Yield
19%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH:9]([C:11]2[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=2)O)=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.C(N(CC)CC)C.[S:24](Cl)(Cl)=[O:25].[Cl:28][C:29]1[CH:34]=[CH:33][C:32](S)=[CH:31][CH:30]=1.C(=O)([O-])[O-:37].[K+].[K+].OO.C(=O)(O)[O-].[Na+]>C(#N)C.CO.C(OCC)(=O)C.CCCCCC.C(OCC)(=O)C.C(Cl)Cl>[Cl:1][C:2]1[C:3]([CH:9]([S:24]([C:32]2[CH:33]=[CH:34][C:29]([Cl:28])=[CH:30][CH:31]=2)(=[O:25])=[O:37])[C:11]2[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=2)=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1 |f:4.5.6,8.9,12.13|

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
161 mg
Type
reactant
Smiles
ClC=1C(=NC(=CC1)Cl)C(O)C1=CC=NC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
208 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
138 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Seven
Name
Quantity
137 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)S
Name
Quantity
131 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Eight
Name
Quantity
3 mL
Type
reactant
Smiles
OO
Name
hexaammonium heptamolybdate tetrahydrate
Quantity
73 mg
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Ten
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
To the residue thus obtained
WASH
Type
WASH
Details
The resulting mixture was washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
STIRRING
Type
STIRRING
Details
Under a nitrogen atmosphere, the resulting mixture was stirred at room temperature for 2 days
Duration
2 d
STIRRING
Type
STIRRING
Details
stirred at 60° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added ethyl acetate
WASH
Type
WASH
Details
The resulting mixture was washed sequentially with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
STIRRING
Type
STIRRING
Details
After the resulting mixture was stirred at room temperature for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
methanol was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
To the solution thus obtained
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CONCENTRATION
Type
CONCENTRATION
Details
methylene chloride=1:80 eluate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1C(=NC(=CC1)Cl)C(C1=CC=NC=C1)S(=O)(=O)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.118 mmol
AMOUNT: MASS 49 mg
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 18.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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